molecular formula C25H23N3O2S B2702467 1-benzyl-3-(benzyloxy)-N-(2-(methylthio)phenyl)-1H-pyrazole-4-carboxamide CAS No. 1014090-84-6

1-benzyl-3-(benzyloxy)-N-(2-(methylthio)phenyl)-1H-pyrazole-4-carboxamide

Cat. No. B2702467
CAS RN: 1014090-84-6
M. Wt: 429.54
InChI Key: GDUVBZUESPBXJI-UHFFFAOYSA-N
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Description

1-benzyl-3-(benzyloxy)-N-(2-(methylthio)phenyl)-1H-pyrazole-4-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In

Scientific Research Applications

Synthesis and Characterization

  • Experimental and Theoretical Studies on Pyrazole Derivatives : Researchers have explored the synthesis and functionalization reactions of pyrazole derivatives, highlighting the utility of these compounds in creating diverse molecular architectures. Theoretical studies have also been conducted to understand the mechanisms of these reactions, providing insights into their potential applications in drug design and material science (Yıldırım, Kandemirli, & Demir, 2005).

Molecular Structure Analysis

  • X-ray Crystallography of Pyrazole Derivatives : The detailed structural analysis of pyrazole derivatives, including their crystal structure, has been a focus of research, with studies revealing the conformation and arrangement of molecules. This information is crucial for understanding the interaction of these compounds with biological targets (Kumara et al., 2018).

Application in Material Science

  • Antimicrobial Activities of Pyrazole Derivatives : The synthesis of novel pyrazole derivatives and their evaluation for antimicrobial activities demonstrates their potential as lead compounds in the development of new antimicrobial agents. Such studies provide a basis for the design of compounds with enhanced activity and specificity (Siddiqui et al., 2013).

Quantum Chemical Calculations

  • Theoretical Insights into Pyrazole Chemistry : Theoretical and quantum chemical calculations have been used to explore the properties and reactivity of pyrazole derivatives. These studies help predict the behavior of these compounds in various environments and their interactions with other molecules, facilitating their application in drug design and other fields (Yıldırım & Kandemirli, 2005).

Potential Therapeutic Applications

  • Design and Synthesis of Antiviral Agents : Research into benzamide-based pyrazole derivatives has led to the discovery of compounds with significant antiviral activities. Such studies are essential for developing new therapeutic agents against viral diseases, including influenza (Hebishy, Salama, & Elgemeie, 2020).

properties

IUPAC Name

1-benzyl-N-(2-methylsulfanylphenyl)-3-phenylmethoxypyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2S/c1-31-23-15-9-8-14-22(23)26-24(29)21-17-28(16-19-10-4-2-5-11-19)27-25(21)30-18-20-12-6-3-7-13-20/h2-15,17H,16,18H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUVBZUESPBXJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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